2-(4-Bromo-2,6-diethylphenyl)ethanol
Description
2-(4-Bromo-2,6-diethylphenyl)ethanol is a brominated aromatic compound featuring an ethanol moiety attached to a phenyl ring substituted with a bromine atom at the para position and ethyl groups at the 2 and 6 positions. These analogs are often intermediates in pharmaceutical synthesis or metabolites of psychoactive substances . The ethyl groups in the target compound confer steric bulk and lipophilicity, distinguishing it from derivatives with smaller or electronegative substituents.
Properties
Molecular Formula |
C12H17BrO |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
2-(4-bromo-2,6-diethylphenyl)ethanol |
InChI |
InChI=1S/C12H17BrO/c1-3-9-7-11(13)8-10(4-2)12(9)5-6-14/h7-8,14H,3-6H2,1-2H3 |
InChI Key |
APCSWUQODAPCLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1CCO)CC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly influence molecular properties. A comparative analysis is provided below:
Key Observations :
- Lipophilicity : Ethyl groups (target compound) increase logP compared to methoxy (BDMPE) or fluoro substituents .
- Electron Effects : Fluorine atoms (in difluoro analogs) withdraw electron density, altering aromatic ring reactivity .
Metabolic Pathways and Stability
- BDMPE : A metabolite of 2C-B, formed via oxidative deamination. Methoxy groups undergo demethylation to produce hydroxylated derivatives .
- 2-(4-Bromophenyl)ethanol: Likely oxidized to 4-bromophenylacetic acid, followed by conjugation (e.g., glucuronidation) .
- Diethyl Substituents (Target Compound): Expected to resist demethylation due to the stability of ethyl groups. Metabolism may involve oxidation of the ethanol moiety or cytochrome P450-mediated processes .
Research Findings and Functional Implications
Hydrogen Bonding and Crystal Packing
In analogs like 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol (), the ethanol group participates in intramolecular hydrogen bonds (N–H···O), stabilizing the crystal structure. Diethyl substituents in the target compound may reduce hydrogen bonding capacity, favoring hydrophobic interactions .
Toxicity and Bioactivity
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